REACTION_CXSMILES
|
[Sn].Cl.CO[C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1OC)[NH:10][C:9](C)=[C:8]2CCN1CCN(C2C=CC=CC=2)CC1.COC1C=C2C(=CC=1OC)N[C@@H](C)[C@H]2CCN1CCN(C2C=CC=CC=2)CC1.N1C2C(=CC=CC=2)C=C1.B#B.C[O-].[Na+]>[Cr]([O-])([O-])=O.[Cu+2]>[NH:10]1[C:11]2[C:7](=[CH:6][CH:5]=[CH:13][CH:12]=2)[CH2:8][CH2:9]1 |f:6.7,8.9,^3:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=C(NC2=CC1OC)C)CCN1CCN(CC1)C1=CC=CC=C1
|
Name
|
cis-5,6-dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]indoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2[C@@H]([C@@H](NC2=CC1OC)C)CCN1CCN(CC1)C1=CC=CC=C1
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B#B
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to isolate more than 60-65% of crude product
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
by two recrystallizations
|
Type
|
CUSTOM
|
Details
|
to provide pure cis-isomer in 9% overall yield
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |